2-Bromo-4-chloro-1-(chloromethyl)benzene
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Overview
Description
2-Bromo-4-chloro-1-(chloromethyl)benzene is an aromatic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-chloro-1-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 4-chlorotoluene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation and chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide in liquid ammonia for replacing halogens with amine groups.
Oxidation: Potassium permanganate for converting chloromethyl groups to carboxylic acids.
Reduction: Various reducing agents like lithium aluminum hydride for reducing specific functional groups.
Major Products Formed
Aminobenzene Derivatives: Formed through nucleophilic substitution reactions.
Carboxylic Acids: Resulting from the oxidation of the chloromethyl group.
Scientific Research Applications
2-Bromo-4-chloro-1-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Employed in the study of biochemical pathways and as a building block for biologically active compounds
Medicine: Investigated for its potential use in the development of pharmaceuticals
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Bromo-4-chloro-1-(chloromethyl)benzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and chlorine makes the benzene ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce new functional groups or modify existing ones .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl chloride: Similar in structure but lacks the additional chlorine atom on the benzene ring.
2-Bromo-4-chloro-1-methylbenzene: Similar but has a methyl group instead of a chloromethyl group.
1-Chloro-4-methylbenzene: Similar but lacks the bromine atom.
Uniqueness
2-Bromo-4-chloro-1-(chloromethyl)benzene is unique due to the combination of bromine, chlorine, and chloromethyl substituents on the benzene ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-chloro-1-(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYGOQMBFNDLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66192-23-2 |
Source
|
Record name | 2-bromo-4-chloro-1-(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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